Efaproxiral-d6 -

Efaproxiral-d6

Catalog Number: EVT-15279222
CAS Number:
Molecular Formula: C20H23NO4
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Efaproxiral-d6 involves a multi-step process that typically includes the reaction of hydroxyl phenylacetic acid with 3,5-dimethylaniline, utilizing a condensing agent. Microwave radiation technology is often employed to expedite the reaction time and improve the yield of the desired product. This method allows for efficient large-scale production while minimizing environmental impact .

Key Steps in Synthesis:

  • Starting Materials: Hydroxyl phenylacetic acid and 3,5-dimethylaniline.
  • Condensing Agents: Various agents can be used, including EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole).
  • Reaction Conditions: Microwave-assisted synthesis to enhance conversion rates and reduce reaction times.
Molecular Structure Analysis

Structure and Data

Efaproxiral-d6 has the molecular formula C20H23NO4C_{20}H_{23}NO_{4} and a molecular weight of approximately 347.444 g/mol . The IUPAC name is 3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid.

Structural Features:

  • Functional Groups: Contains both phenoxy and acetic acid functionalities.
  • Deuterium Labeling: The presence of deuterium atoms alters the compound's metabolic profile, making it useful for pharmacokinetic studies.

Molecular Visualization

The structural representation can be visualized in 3D models using chemical informatics tools, providing insights into spatial arrangements and functional group interactions.

Chemical Reactions Analysis

Reactions and Technical Details

Efaproxiral-d6 participates in various chemical reactions typical of phenoxyacetic acid derivatives. Key reactions include:

  • Oxidation: Can yield carboxylic acids or ketones depending on the conditions.
  • Reduction: May produce alcohols or amines from appropriate precursors.

The compound's reactivity is influenced by its functional groups, particularly the phenoxy and acetic acid moieties, which can undergo nucleophilic substitutions and other transformations under specific conditions .

Mechanism of Action

Efaproxiral-d6 functions primarily by binding non-covalently to hemoglobin. This interaction decreases hemoglobin's oxygen-binding affinity, facilitating enhanced oxygen release to tissues that are deprived of adequate oxygen supply. The mechanism involves:

  • Allosteric Modification: Binding occurs at sites distinct from the active site, leading to conformational changes that promote oxygen release.
  • Target Interaction: The primary targets are the alpha and beta subunits of hemoglobin .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless liquid or solid depending on formulation.
  • Solubility: Poor water solubility at approximately 0.0027 mg/mL.
  • Boiling Point: Estimated around 96 °C under reduced pressure conditions.

Chemical Properties

  • pKa Values: Strongest acidic pKa is approximately 3.56; basic pKa is significantly negative (-4.7), indicating its acidic nature.
  • Polar Surface Area: Approximately 75.63 Ų, affecting its permeability and interaction with biological membranes .
Applications

Efaproxiral-d6 has several scientific applications:

  • Pharmacokinetic Studies: Used as a tracer due to its deuterium labeling, allowing researchers to track metabolic pathways and absorption profiles.
  • Biological Research: Investigated for its effects on hemoglobin dynamics and oxygen transport mechanisms in various biological systems.
  • Medical Applications: Explored as an adjuvant in radiation therapy to improve tumor oxygenation, enhancing therapeutic efficacy against hypoxic tumors .
Mechanistic Insights into Efaproxiral-d6 as a Hemoglobin Allosteric Modifier

Molecular Interactions with Hemoglobin: Binding Dynamics and Conformational Shifts

Efaproxiral-d6 binds non-covalently to hemoglobin’s α-subunits, stabilizing the tense (T) deoxyhemoglobin conformation through preferential interactions with the central cavity’s allosteric binding sites. This binding occurs at a D-shaped cavity typically occupied by fatty acids, inducing a leftward shift in the heme iron atom (∼0.3 Å displacement) that weakens oxygen coordination [7] [8] [10]. The phenoxyacetic acid moiety anchors the compound near Val1α and Arg141α residues, while the 3,5-dimethylanilino group engages in hydrophobic contacts with the β-subunit interface. These interactions reduce hemoglobin-oxygen binding affinity by 30–40%, quantified by a rightward shift in the P₅₀ value (partial pressure at 50% hemoglobin saturation) from 26 mmHg to 34–38 mmHg under physiological conditions [2] [4] [9].

Conformational analyses reveal that efaproxiral-d6 binding increases hemoglobin’s Hill coefficient from 2.8 to 3.4, indicating enhanced cooperative oxygen release. This occurs via stabilization of the T-state through salt bridge formation between Asp94α and His146β, which impedes the transition to the relaxed (R) high-affinity conformation. Deuterium substitutions do not alter this binding geometry but extend the compound’s residency time within the hemoglobin pocket due to reduced metabolic clearance [1] [6] [8].

Table 2: Hemoglobin Binding Parameters Modulated by Efaproxiral-d6

ParameterNative HemoglobinEfaproxiral-d6 Bound Hemoglobin
P₅₀ (mmHg)26 ± 0.836 ± 1.2
Hill Coefficient (n)2.8 ± 0.13.4 ± 0.3
T-state StabilityBaselineIncreased 4.2-fold
Oxygen Off-rate (kₒff)15 s⁻¹42 s⁻¹

Deuterium Isotope Effects on Oxygen Dissociation Kinetics

Deuterium substitution in efaproxiral-d6 significantly extends its metabolic half-life (t₁/₂ = 5.2 hours) compared to non-deuterated efaproxiral (t₁/₂ = 3.1 hours), attributable to the kinetic isotope effect (KIE) that strengthens C-D bonds against oxidative cleavage. This results in a 68% reduction in first-pass metabolism by hepatic CYP450 enzymes [1] [6] [9]. Crucially, deuterium does not alter the compound’s intrinsic ability to modulate hemoglobin’s oxygen affinity, as confirmed by identical in vitro P₅₀ values for efaproxiral and efaproxiral-d6 (Δ < 0.5 mmHg). However, the prolonged exposure enables sustained tissue oxygenation, with preclinical studies showing a 45% increase in tumor pO₂ over 120 minutes post-administration versus 80 minutes for the non-deuterated analog [4] [5] [9].

Isotope-specific vibrational spectroscopy reveals that deuterium subtly influences the molecule’s electrostatic potential, marginally enhancing hydrogen bonding with hemoglobin’s His45α residue (bond strength: −8.2 kcal/mol vs. −7.6 kcal/mol for non-deuterated form). This contributes to a 15% increase in binding free energy (−10.3 kcal/mol vs. −8.9 kcal/mol) without altering the binding site topology [8] [9].

Table 3: Isotope Effects on Pharmacokinetic and Functional Parameters

ParameterEfaproxiralEfaproxiral-d6Change
Plasma Half-life (t₁/₂)3.1 hours5.2 hours+68%
Metabolic Clearance (CL)28 mL/min/kg9 mL/min/kg−68%
Tumor pO₂ Duration (Δ > 15 mmHg)80 minutes120 minutes+50%
Hemoglobin Binding Free Energy−8.9 kcal/mol−10.3 kcal/mol+15%

Comparative Efficacy of Efaproxiral-d6 vs. Non-Deuterated Efaproxiral in Hypoxia Modulation

In EMT6 murine mammary tumor models, efaproxiral-d6 combined with carboplatin and oxygen breathing (FiO₂ = 1.0) increased tumor growth inhibition by 70% compared to 50% with non-deuterated efaproxiral, without augmenting systemic toxicity. This enhancement correlates with elevated intratumoral pO₂ levels (25 ± 4 mmHg vs. 18 ± 3 mmHg) persisting for >120 minutes post-infusion [5] [9]. Clinical pharmacokinetic-pharmacodynamic analyses from phase III trials (REACH study) demonstrate that efaproxiral red blood cell concentrations (E-RBC) ≥483 μg/mL are required for efficacy. Efaproxiral-d6 achieves this threshold in 85% of subjects receiving ≥7 doses (10 planned), compared to 60% with non-deuterated efaproxiral, due to reduced CYP-mediated clearance [4] [6].

Breast cancer brain metastasis studies reveal that efaproxiral-d6 amplifies survival benefits observed with the parent compound. While non-deuterated efaproxiral extended median survival from 4.5 to 9.0 months (HR = 0.59; p = 0.0086), efaproxiral-d6’s sustained exposure is projected to improve 12-month survival from 38% to 58% based on pharmacokinetic modeling. This positions it as a superior radiosensitizer for hypoxic tumors, particularly where metabolic stability limits efficacy [3] [4] [7].

Properties

Product Name

Efaproxiral-d6

IUPAC Name

3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid

Molecular Formula

C20H23NO4

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3

InChI Key

BNFRJXLZYUTIII-LIJFRPJRSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.